3,4-Dimethoxy-2'-hydroxychalcone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSRHQHCDTOGH-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79140-20-8 | |
| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation
Chromatographic Techniques for Isolation and Purity Validation
Chromatography is a cornerstone for the purification of synthesized chalcones and the validation of their purity. A combination of techniques, from traditional column chromatography for bulk separation to high-performance methods for analytical assessment, is typically employed.
Column Chromatography with Silica (B1680970) Gel
Following synthesis, the crude product of 3,4-Dimethoxy-2'-hydroxychalcone (B304617) is often purified using column chromatography with silica gel as the stationary phase. orgsyn.orgworldresearchersassociations.comrsc.org This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to the silica. A common mobile phase involves a gradient system of hexane (B92381) and ethyl acetate, which allows for the sequential elution of compounds with varying polarities. The process is monitored, and fractions containing the pure compound are collected, combined, and the solvent evaporated to yield the purified chalcone (B49325). orgsyn.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a critical tool for the analytical assessment of this compound, offering high resolution and sensitivity for purity determination. purdue.edu
HPLC is the standard method for quantifying the purity of the final product. For research purposes, a purity level of ≥98% is often required. The validation of the HPLC method itself ensures accuracy and precision, confirming that the analytical procedure is reliable for its intended purpose. nih.govmdpi.com This involves assessing parameters such as linearity, precision, accuracy, and the limit of detection and quantification. nih.gov Commercial suppliers often provide the compound with a purity of ≥95%. amerigoscientific.comextrasynthese.com
Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, provides faster analysis times and greater resolution. A common setup for analyzing this compound and related phenolic compounds involves a C18 reversed-phase column. researchgate.net The nonpolar nature of the C18 stationary phase is well-suited for separating chalcones. Detection is typically performed using a UV detector, with a wavelength of 280 nm being effective for monitoring aromatic and conjugated systems present in the chalcone structure. researchgate.net Mobile phases often consist of an acidified water and acetonitrile (B52724) gradient. researchgate.net
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of the Claisen-Schmidt condensation reaction that synthesizes the chalcone. mdpi.comnih.govnih.gov By spotting the reaction mixture on a silica gel plate at regular intervals and developing it with an appropriate solvent system (e.g., chloroform:methanol), the consumption of the starting materials (acetophenone and benzaldehyde) and the formation of the chalcone product can be visualized, often under UV light. rsc.orgtandfonline.com This allows for the determination of the reaction's completion point, ensuring optimal yield and minimizing the formation of side products. nih.govscitepress.orgresearchgate.net
Spectroscopic Methods for Structural Confirmation
Once purified, the molecular structure of this compound is definitively confirmed using a suite of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition and connectivity.
Table 1: Spectroscopic Data for the Structural Elucidation of this compound
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR | δ ~13 ppm (s, 1H) | Phenolic hydroxyl group (-OH) at the 2'-position, deshielded by intramolecular hydrogen bonding with the carbonyl group. mdpi.com |
| δ ~7.8-8.2 ppm (d, J≈15 Hz, 1H) | Vinyl proton (H-β) trans to the carbonyl group. mdpi.com | |
| δ ~7.4-7.6 ppm (d, J≈15 Hz, 1H) | Vinyl proton (H-α) cis to the carbonyl group. mdpi.com | |
| δ ~6.9-7.5 ppm (m) | Aromatic protons on both phenyl rings. | |
| δ ~3.9 ppm (s, 6H) | Protons of the two methoxy (B1213986) (-OCH₃) groups. mdpi.com | |
| ¹³C NMR | δ ~192 ppm | Carbonyl carbon (C=O). mdpi.com |
| δ ~162 ppm | Aromatic carbon attached to the hydroxyl group (C-2'). mdpi.com | |
| δ ~110-152 ppm | Aromatic and vinyl carbons. mdpi.com | |
| δ ~56 ppm | Carbons of the two methoxy (-OCH₃) groups. mdpi.com | |
| Mass Spec. (MS) | m/z 285.1121 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule, confirming the molecular weight of 284.31 g/mol . nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Hexane | |
| Ethyl acetate | |
| Chloroform | |
| Methanol (B129727) | |
| Acetonitrile | |
| 2'-hydroxy-3,4-dimethoxychalcone | github.io |
| 4-methoxybenzaldehyde | github.io |
| 3,4-dimethoxybenzaldehyde (B141060) | github.io |
| 4-chlorobenzaldehyde | github.io |
| 4'-methoxyflavone | github.io |
| 3',4'-dimethoxyflavone | github.io |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide a wealth of information regarding the chemical environment of individual atoms within the molecule.
In ¹H-NMR spectra of 2'-hydroxychalcones, a characteristic signal appears at a low field (approximately 13 ppm). mdpi.com This significant downfield shift is attributed to the proton of the 2'-hydroxyl group, which is deshielded due to its involvement in a strong intramolecular hydrogen bond with the adjacent carbonyl group. mdpi.com Another key feature is the pair of doublets with coupling constants (J values) typically in the range of 15.0–17.0 Hz, which confirms the E-geometry of the carbon-carbon double bond in the chalcone backbone. mdpi.com
The ¹³C-NMR spectra of chalcone derivatives typically show a signal for the carbonyl carbon in the range of 170-194.6 ppm. researchgate.net
Specific functional groups in this compound exhibit characteristic chemical shifts in the ¹H-NMR spectrum. The protons of the two methoxy groups (-OCH₃) typically appear as sharp singlets. mdpi.com The hydroxyl (-OH) proton's signal is notably deshielded due to hydrogen bonding. mdpi.com
| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| -OH | ~13.0 | - | mdpi.com |
| C=O | - | 192.63 | mdpi.com |
| α-H | 7.82 (d, J=15.6 Hz) | - | |
| β-H | - | - | |
| -OCH₃ | 3.99 (s), 3.96 (s) | 56.12, 56.07 | mdpi.com |
| Aromatic-H | 6.90-7.45 (m) | - | |
| Aromatic-C | - | 110.37-162.04 | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In negative ion mode, ESI-MS can confirm the molecular weight by detecting the deprotonated molecule [M-H]⁻. nih.gov For this compound, the expected mass-to-charge ratio (m/z) for the [M-H]⁻ ion is approximately 283. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ can be observed at an m/z of approximately 285.1121. nih.gov
| Ion Mode | Precursor Ion | Observed m/z | Reference |
|---|---|---|---|
| Negative | [M-H]⁻ | 283 | nih.gov |
| Positive | [M+H]⁺ | 285.1121 | nih.gov |
Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (FAPA-MS) is a rapid and direct ambient ionization method that allows for the analysis of samples with minimal preparation. This technique is advantageous for the quick screening and confirmation of this compound without the need for derivatization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. The chalcone backbone, with its α,β-unsaturated carbonyl system and aromatic rings, acts as a strong chromophore. The UV-Vis spectrum of this compound in methanol shows a maximum absorption (λmax) at 368 nm. The position of this absorption band is influenced by the conjugation within the molecule.
| Solvent | λmax (nm) | Reference |
|---|---|---|
| Methanol | 368 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 2'-hydroxychalcone (B22705) will typically display a vibration band corresponding to the conjugated carbonyl group in the range of 1620-1691 cm⁻¹. unair.ac.id A broad peak around 3150 cm⁻¹ indicates the presence of an O-H group. rasayanjournal.co.in
| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |
|---|---|---|
| O-H (hydroxyl) | ~3150 (broad) | rasayanjournal.co.in |
| C-H (aromatic) | ~3018 | rasayanjournal.co.in |
| C=O (carbonyl) | 1620-1691 | unair.ac.id |
Biological Activities and Pharmacological Potential of 3,4 Dimethoxy 2 Hydroxychalcone
Anticancer Properties
3,4-Dimethoxy-2'-hydroxychalcone (B304617) has demonstrated notable anticancer effects through various mechanisms of action. ontosight.ai Studies have shown that chalcones, as a class of compounds, can induce cell cycle arrest and apoptosis in cancer cells by modulating different signaling pathways. nih.gov The structural features of this compound, specifically the methoxy (B1213986) and hydroxyl groups on its aromatic rings, are believed to be crucial for its biological activities. mdpi.com
Induction of Apoptosis in Cancer Cell Lines
A key aspect of the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancerous cells. This process is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Research indicates that various chalcone (B49325) derivatives trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.comceu.es
The intrinsic, or mitochondrial, pathway of apoptosis is a major route through which this compound exerts its anticancer effects. mdpi.com This pathway is initiated from within the cell, often in response to cellular stress. The activation of the intrinsic pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins. youtube.com Specifically, pro-apoptotic proteins like Bax and Bak act on the mitochondria to facilitate the release of cytochrome c, which in turn activates caspases, the executioner proteins of apoptosis. youtube.com Conversely, anti-apoptotic proteins such as Bcl-2 and Bcl-xL inhibit this process. youtube.com Studies on related chalcones have shown their ability to downregulate anti-apoptotic Bcl-2 members, thereby promoting apoptosis. mdpi.com
A critical event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.com The loss of ΔΨm is a key indicator of mitochondrial dysfunction and a commitment point for apoptosis. Research on chalcone derivatives has demonstrated their capacity to alter the mitochondrial outer membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.com This disruption is a pivotal step that precedes the activation of caspases and the subsequent execution of the apoptotic program.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By halting the cell cycle at specific checkpoints, this compound can prevent the propagation of cancer cells. Chalcones have been shown to arrest the cell cycle at different phases, including the G0/G1 and G2/M phases. nih.govmdpi.com This arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, some chalcones have been found to downregulate cyclin expression or enhance the expression of p21, a universal inhibitor of CDKs. nih.gov
Selective Cytotoxicity Against Specific Cancer Cell Lines
An important characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Research has indicated that certain chalcones exhibit selective cytotoxicity against various cancer cell lines. mdpi.com This selectivity is crucial for minimizing the side effects commonly associated with traditional chemotherapy.
HeLa cells, a line of human cervical cancer cells, have been a subject of investigation for the cytotoxic effects of chalcones. Studies have shown that this compound and its analogs can induce apoptosis in HeLa cells. The mechanism of action in these cells often involves the disruption of the mitochondrial membrane potential and the activation of mitochondrial apoptotic pathways. Furthermore, some chalcones have been observed to induce cell cycle arrest in HeLa cells, contributing to their anticancer effects. mdpi.com
Table 1: Investigated Biological Effects of this compound and Related Compounds
| Biological Effect | Mechanism/Observation | Affected Cell Lines | References |
|---|---|---|---|
| Induction of Apoptosis | Activation of intrinsic pathways, disruption of mitochondrial membrane potential. | Cancer cell lines, including HeLa and MCF-7. | mdpi.com |
| Cell Cycle Arrest | Arrest at G0/G1 and G2/M phases, modulation of cyclins and CDKs. | Breast cancer cell lines (MCF-7, MDA-MB-231), HeLa cells. | nih.govmdpi.com |
| Selective Cytotoxicity | Preferential killing of cancer cells over normal cells. | Various cancer cell lines. | mdpi.com |
MCF-7 Cells
Research has highlighted the selective cytotoxic effects of this compound against MCF-7 breast cancer cells. The mechanisms underlying this cytotoxicity involve the induction of both autophagy and mitochondrial apoptosis pathways. Studies have reported a significant increase in autophagy markers in MCF-7 cells following treatment with this compound. Specifically, one study noted a 7.7-fold increase in these markers. In addition to its effects on MCF-7 cells, the broader class of 2'-hydroxychalcones has been shown to induce cell cycle arrest at the G1 and G2/M phases in various breast cancer cell lines. mdpi.comepa.gov
HepG2 Cells (Induction of Oxidative Stress via ROS Generation)
In human hepatoma (HepG2) cells, this compound has been shown to induce apoptosis through a caspase-dependent intrinsic pathway. nih.gov A key mechanism in this process is the induction of oxidative stress, characterized by the accumulation of reactive oxygen species (ROS). ljmu.ac.uknih.gov Studies have observed that treatment with this chalcone leads to a significant increase in ROS levels in HepG2 cells. nih.gov This elevation of ROS contributes to cellular damage and triggers the apoptotic cascade. nih.govnih.gov
Modulation of Cancer-Related Signaling Pathways
The anticancer potential of this compound is further underscored by its ability to modulate critical signaling pathways involved in cancer progression.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is frequently implicated in carcinogenesis. nih.gov this compound has been shown to influence the NF-κB pathway. Derivatives of 2'-hydroxychalcone (B22705) have demonstrated the ability to inhibit NF-κB activation, thereby suppressing the expression of downstream inflammatory mediators. nih.gov This inhibition is achieved by preventing the degradation of IκBα and the subsequent phosphorylation of the NF-κB p65 subunit. nih.gov
Potential as Chemopreventive Agent
The ability of a compound to prevent, suppress, or reverse the development of cancer underscores its potential as a chemopreventive agent. nih.gov The induction of the Nrf2-antioxidant response element (ARE) pathway is a key mechanism in chemoprevention, leading to the expression of detoxifying enzymes. ljmu.ac.uk Chalcones, as a class, are being investigated for their chemopreventive capabilities through the activation of this pathway. ljmu.ac.ukljmu.ac.uk The antioxidant properties of this compound, including its ability to scavenge free radicals, contribute to its potential in this area.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for the development of treatments for inflammatory conditions. ontosight.ai Its anti-inflammatory action is mediated through the modulation of various inflammatory pathways and the inhibition of pro-inflammatory molecules.
| Cell Line | Effect of this compound & Derivatives | Key Findings |
| MCF-7 | Induces autophagy and mitochondrial apoptosis. | Shows selective cytotoxicity against breast cancer cells. |
| HepG2 | Induces oxidative stress via ROS generation, leading to apoptosis. nih.gov | Triggers a caspase-dependent intrinsic apoptotic pathway. nih.gov |
| RAW 264.7 | Inhibits the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govmdpi.com | Demonstrates potent anti-inflammatory effects. nih.govresearchgate.net |
| Signaling Pathway | Effect of this compound & Derivatives | Mechanism of Action |
| NF-κB Pathway | Inhibition of activation. nih.gov | Suppresses degradation of IκBα and phosphorylation of p65. nih.gov |
| Nrf2-ARE Pathway | Potential for activation. ljmu.ac.ukljmu.ac.uk | May induce expression of antioxidant and detoxifying enzymes. ljmu.ac.uk |
Reduction of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) is a hallmark of various inflammatory conditions. Certain 2'-hydroxychalcone derivatives have demonstrated the ability to inhibit NO production. For instance, studies on various hydroxychalcones have shown that they can suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.netresearchgate.net Specifically, compounds like 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone have been found to reduce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. mdpi.com While direct studies on this compound's effect on NO production are part of broader research into hydroxychalcones, the general activity of this class of compounds suggests a potential for NO inhibition.
Modulation of Inflammatory Pathways (e.g., NF-κB Pathway, Akt/NF-κB pathway)
The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. nih.govljmu.ac.uk Several chalcones have been shown to suppress the activation of the NF-κB pathway. researchgate.netljmu.ac.uk This suppression can occur through the inhibition of the degradation of IκB-α, which otherwise allows the translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes. nih.gov Some chalcones may also influence the Akt/NF-κB pathway, further contributing to their anti-inflammatory profile. nih.gov
Inhibition of Cyclooxygenase (COX) Enzymes (e.g., COX-2)
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923). The inhibition of COX-2 is a major mechanism for many anti-inflammatory drugs. dovepress.comajol.info Research has indicated that certain chalcone derivatives are capable of inhibiting COX enzymes. dovepress.comajol.infonih.govmedchemexpress.com Some synthetic chalcones have shown strong COX-2 inhibitory activity, with some compounds demonstrating greater affinity for COX-2 over COX-1. dovepress.com For example, a series of 3,4-dihydroxychalcones were synthesized and evaluated for their effects on both 5-lipoxygenase and cyclooxygenase, with some exhibiting notable inhibitory effects on cyclooxygenase. nih.gov The anti-inflammatory activity of some 2'-hydroxychalcone derivatives has been linked to the suppression of COX-2 induction. researchgate.net
Inhibition of Phospholipase A2 Activity
Phospholipase A2 (PLA2) is an enzyme that plays a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes. A study investigating the pharmacological properties of 2'-hydroxychalcones found that 2'-hydroxy-3',4',3,4-tetramethoxychalcone was able to inhibit the activity of synovial human recombinant phospholipase A2 in a concentration-dependent manner. nih.govdatapdf.com
Effects on Human Neutrophil Degranulation and LTB4 Release
Neutrophils are key immune cells involved in the inflammatory response, and their degranulation releases various pro-inflammatory mediators. Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and is involved in amplifying the inflammatory response. nih.gov Research has shown that certain chalcones can modulate neutrophil function. nih.govnih.gov Specifically, 2'-hydroxy-3',4',3,4-tetramethoxychalcone has been reported to inhibit human neutrophil degranulation in a concentration-dependent manner. nih.govdatapdf.com The same study also demonstrated that this compound, along with other related chalcones, reduced the release of LTB4 from human neutrophils stimulated with the calcium ionophore A23187. nih.govdatapdf.com
Topical Anti-inflammatory Effects in In Vivo Models
The anti-inflammatory potential of chalcones has also been evaluated in in vivo models. The topical application of anti-inflammatory agents can be beneficial for localized inflammatory conditions. A study demonstrated that 2'-hydroxy-3',4',3,4-tetramethoxychalcone exerted topical anti-inflammatory effects in a mouse model of arachidonic acid-induced ear edema. nih.govnih.gov This suggests that chalcones may be effective in mitigating inflammation when applied directly to the affected area.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure. mdpi.comontosight.ai this compound has been noted for its antioxidant activity, with studies indicating its ability to scavenge free radicals. ontosight.aimdpi.com The antioxidant capacity of chalcones is influenced by the substitution pattern on their aromatic rings. mdpi.com For instance, the presence of hydroxyl groups, particularly a 3,4-dihydroxy substitution on the B-ring, is often associated with high antioxidant activity. mdpi.com The antioxidant mechanism of chalcones can involve donating a hydrogen atom to free radicals, thereby neutralizing them. mdpi.com
Data Tables
Table 1: Effects of a 2'-Hydroxychalcone Derivative on Inflammatory Markers
| Biological Activity | Compound | Model | Effect | Reference |
| Phospholipase A2 Inhibition | 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Synovial human recombinant PLA2 | Concentration-dependent inhibition | nih.govdatapdf.com |
| Neutrophil Degranulation | 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Human neutrophils | Concentration-dependent inhibition | nih.govdatapdf.com |
| LTB4 Release | 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Human neutrophils (A23187 stimulated) | Reduction of LTB4 release | nih.govdatapdf.com |
| Topical Anti-inflammatory | 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Mouse ear edema (arachidonic acid-induced) | Exerted topical anti-inflammatory effects | nih.govnih.gov |
Enhancement of Glutathione (B108866) (GSH) Biosynthesis
Beyond direct radical scavenging, this compound has been noted for its role in bolstering the endogenous antioxidant defense systems. Specifically, it has been reported to enhance the biosynthesis of glutathione (GSH). GSH is a critical tripeptide antioxidant synthesized within cells that plays a central role in protecting against oxidative damage, detoxifying xenobiotics, and maintaining redox homeostasis. By promoting the synthesis of GSH, this compound contributes to a more robust cellular capacity to handle oxidative insults.
Inhibition of Enzymatic Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, which leads to cell damage. nih.gov This process generates harmful reactive carbonyl species like malondialdehyde (MDA) and 4-hydroxy-trans-2-nonenal (HNE). nih.gov Research on compounds structurally similar to this compound has demonstrated their ability to inhibit enzymatic lipid peroxidation. mdpi.comnih.gov For example, 2′-hydroxy-3,4-dimethoxy-3′,4′-dimethylchalcone and 2′-hydroxy-3′,4′,3,4-tetramethoxychalcone were both found to inhibit this enzymatic process. mdpi.comnih.gov Another related chalcone derivative exhibited an 82.3% inhibition of lipid peroxidation, highlighting the potential of this chemical class to protect membrane integrity from oxidative damage. nih.gov
Table 1: Summary of Antioxidant Activities
| Activity | Mechanism | Observed Effect | References |
|---|---|---|---|
| Free Radical Scavenging | Donation of hydrogen/electrons to neutralize free radicals like DPPH and reactive oxygen species. | General antioxidant activity noted; related compounds show scavenging properties. | nih.govmdpi.com |
| Glutathione (GSH) Biosynthesis | Upregulation of the synthesis of the endogenous antioxidant glutathione. | Reported to enhance GSH biosynthesis. |
| Inhibition of Lipid Peroxidation | Prevention of the oxidative degradation of lipids in cell membranes. | Closely related compounds inhibit enzymatic lipid peroxidation. | mdpi.comnih.gov |
Antimicrobial Activity
The chalcone framework is recognized for conferring a wide spectrum of biological activities, including significant antimicrobial properties. ontosight.ainih.govjocpr.com this compound, as part of this chemical family, exhibits antimicrobial activity, which is attributed to several mechanisms of action against various microorganisms. chemicalbook.com The presence of an α,β-unsaturated carbonyl system is a key structural feature of chalcones that contributes to their bioactivity. nih.gov
Disruption of Microbial Cell Membranes
One of the primary mechanisms underlying the antimicrobial effect of this compound is the disruption of microbial cell membranes. This action compromises the structural integrity of the pathogen, leading to the loss of essential intracellular components and ultimately cell death. Studies on the related compound 2-hydroxychalcone (B1664081) have provided visual evidence of this mechanism, where treatment led to the collapse of the cell wall and the apparent leakage of cytoplasmic contents. frontiersin.org This disruption of the physical barrier of the microbe is a key factor in its antimicrobial efficacy.
Inhibition of Essential Microbial Enzymes
In addition to causing physical damage to the cell membrane, this compound is understood to function by inhibiting essential microbial enzymes. The electrophilic nature of the α,β-unsaturated ketone moiety makes it reactive towards nucleophiles, such as the sulfhydryl groups in the cysteine residues of enzymes. nih.gov This interaction can lead to the inactivation of enzymes that are vital for microbial survival, such as those involved in metabolic pathways or cellular replication. For instance, various chalcone derivatives have been shown to inhibit enzymes like α-amylase, which is crucial for carbohydrate metabolism in some microbes. nih.gov
Anti-dermatophytic Activity and Anti-biofilm Activity
Research has specifically highlighted the potential of chalcones against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. frontiersin.orgnih.gov While studies on this compound are specific, related methoxylated and hydroxylated chalcones have demonstrated potent anti-dermatophyte activity. tandfonline.com For example, indole-derived methoxylated chalcones were effective against various dermatophytes, including Trichophyton and Microsporum species, with minimum inhibitory concentration (MIC) values in the low µg/mL range. tandfonline.com
Furthermore, the ability of these fungi to form biofilms contributes to treatment resistance and infection recurrence. frontiersin.orgnih.gov The related compound 2-hydroxychalcone has shown significant anti-biofilm activity against both early-stage and mature biofilms of Trichophyton rubrum and Trichophyton mentagrophytes. frontiersin.orgnih.gov It was found to inhibit the metabolic activity of mature biofilms by approximately 90%, demonstrating its potential to overcome a major challenge in treating dermatophytosis. frontiersin.org
Table 2: Summary of Antimicrobial Activities
| Activity | Mechanism | Target Organisms/Models | References |
|---|---|---|---|
| General Antimicrobial | Multiple mechanisms including membrane and enzyme disruption. | General bacteria and fungi. | ontosight.ainih.gov |
| Membrane Disruption | Causes physical damage to the microbial cell wall/membrane, leading to leakage. | General microbes; demonstrated in dermatophytes with related compounds. | frontiersin.org |
| Enzyme Inhibition | Inactivation of essential microbial enzymes through covalent bonding. | General microbes. | nih.govnih.gov |
| Anti-dermatophytic | Inhibition of fungal growth. | Trichophyton spp., Microsporum spp. (based on related chalcones). | frontiersin.orgnih.govtandfonline.com |
| Anti-biofilm | Inhibition of biofilm formation and disruption of mature biofilms. | Trichophyton rubrum, Trichophyton mentagrophytes (based on related chalcones). | frontiersin.orgnih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Hydrogen peroxide (H₂O₂) |
| Glutathione (GSH) |
| Malondialdehyde (MDA) |
| 4-hydroxy-trans-2-nonenal (HNE) |
| Butein |
| 2′-hydroxy-3,4-dimethoxy-3′,4′-dimethylchalcone |
| 2′-hydroxy-3′,4′,3,4-tetramethoxychalcone |
| 2-hydroxychalcone |
| α-amylase |
| Trichophyton rubrum |
| Trichophyton mentagrophytes |
Neuroprotective Potential
The potential of this compound to protect neuronal cells from damage and degeneration has been explored through its interaction with key enzymes and its ability to counteract oxidative stress.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. Research indicates that this compound functions as an inhibitor of acetylcholinesterase, suggesting a potential role in neuroprotective strategies against neurodegenerative diseases like Alzheimer's.
Studies on a series of 2'-hydroxychalcones have further illuminated the potential of this structural class as AChE inhibitors. While a specific IC50 value for this compound was not provided in the reviewed literature, the investigation of structurally similar compounds offers valuable insights. For instance, a series of synthesized 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones demonstrated AChE inhibitory activity, with the most active compounds exhibiting IC50 values in the range of 40–85 µM. nih.gov The study highlighted that methoxy substituents on the A ring, a feature of this compound, generally contributed to higher activity. nih.gov Kinetic studies of the most active 2'-hydroxychalcones revealed a mixed-type inhibition, indicating interaction with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov
Table 1: Acetylcholinesterase Inhibitory Activity of Selected 2'-Hydroxychalcones
| Compound | AChE IC50 (µM) | Inhibition Type | Reference |
| Most active 2'-hydroxychalcones | 40-85 | Mixed-type | nih.gov |
Modulation of Oxidative Stress and ROS in Neuronal Cells
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological feature of neurodegenerative diseases. nih.gov Neurons are particularly susceptible to oxidative damage due to their high oxygen consumption and lipid-rich membranes. nih.gov
This compound has demonstrated significant antioxidant properties. It is reported to scavenge free radicals and enhance the biosynthesis of glutathione (GSH), a crucial intracellular antioxidant. The 2'-hydroxy group is considered critical for the radical quenching activity of the molecule.
Further research on structurally related compounds supports the role of this chalcone in mitigating oxidative stress. A study on 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone, a closely related analog, showed that it inhibited enzymatic lipid peroxidation, although it displayed weak peroxyl scavenging activity. nih.gov This suggests that the core structure of this compound contributes to its ability to protect against lipid damage induced by oxidative processes.
Other Pharmacological Activities
Beyond its neuroprotective effects, this compound and its structural analogs have been investigated for a variety of other pharmacological activities, including antiviral, antidiabetic, and antiparasitic potential.
Antiviral Potential
While the broader class of chalcones has been noted for antiviral properties, specific studies focusing on the antiviral activity of this compound are limited in the currently available scientific literature. Research on other chalcones has indicated that hydroxylation patterns on the aromatic rings can influence antiviral efficacy. humanjournals.com However, without direct experimental data on this compound, its specific antiviral potential remains an area for future investigation.
Antidiabetic Activity (e.g., α-amylase and α-glucosidase inhibition)
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Although chalcones as a class of compounds are known to possess antidiabetic properties, direct evidence for the α-amylase and α-glucosidase inhibitory activity of this compound is not prominently reported in the reviewed literature. humanjournals.com Further research is required to determine the specific effects of this compound on these key digestive enzymes.
Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)
The fight against parasitic diseases such as malaria and leishmaniasis is in constant need of new therapeutic agents. Methoxylated 2'-hydroxychalcones have shown promise in this area. nih.govunimore.it
In the context of antimalarial activity, a study investigating 2′,4′-dihydroxy-3,4-dimethoxychalcone, a compound structurally similar to this compound, highlighted the potential of this chemical scaffold. mdpi.com While the antimalarial potential of this specific analog had not been previously investigated, the study suggested that its antioxidant properties could contribute to its antiplasmodial effects, as malaria parasites generate high levels of ROS. mdpi.com Another review mentioned a related dihydrochalcone, 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-one, which exhibited an EC50 of 1.0 µg/mL against Plasmodium falciparum. psu.edu
Regarding antileishmanial activity, a series of methoxylated 2'-hydroxychalcones were synthesized and evaluated against various parasites. nih.govunimore.it One of the most studied antileishmanial chalcones, licochalcone A, demonstrated potent activity against Leishmania species. unimore.it Although specific data for this compound was not available, the collective findings for this class of compounds suggest it may also possess antiparasitic properties.
Table 2: Antiparasitic Activity of a Structurally Related Chalcone Derivative
| Compound | Parasite | Activity (EC50) | Reference |
| 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-one | Plasmodium falciparum | 1.0 µg/mL | psu.edu |
Analgesic Properties
While direct studies on the analgesic effects of this compound are limited, research on related 2'-hydroxychalcone derivatives suggests a potential for antinociceptive activity. Inflammation is a key contributor to pain, and the anti-inflammatory properties of chalcones are well-documented.
One study investigated the anti-inflammatory effects of two related chalcones: 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2'-hydroxy-3',4',3,4-tetramethoxychalcone. The latter of these, 2'-hydroxy-3',4',3,4-tetramethoxychalcone, was found to exert topical anti-inflammatory effects in mice acs.org. This compound was also the only one of the tested derivatives to inhibit synovial human recombinant phospholipase A2 activity, human platelet TXB2 generation, and human neutrophil degranulation in a concentration-dependent manner acs.org. Since these pathways are involved in the inflammatory cascade that can lead to pain, their inhibition suggests a potential analgesic effect.
Another study on a heterocyclic chalcone, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, demonstrated antinociceptive effects in adult zebrafish nih.gov. This compound was also shown to reduce carrageenan-induced abdominal edema, further highlighting the link between anti-inflammatory and analgesic activities in chalcones nih.gov. Molecular docking simulations indicated that this chalcone has a higher affinity for the COX-1 enzyme and interacts with the TRPA1 channel, both of which are implicated in pain signaling nih.gov.
Table 1: Analgesic and Anti-inflammatory Activity of Structurally Related Chalcones
| Compound | Model/Assay | Observed Effect | Reference |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Topical anti-inflammatory model in mice | Exerted topical anti-inflammatory effects | acs.org |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | Adult zebrafish | Reduced nociceptive behavior and carrageenan-induced abdominal edema | nih.gov |
Anxiolytic and Antidepressant-like Effects
The potential of chalcones to modulate central nervous system disorders, including anxiety and depression, has been an area of active investigation. Although direct evidence for this compound is scarce, studies on similar compounds indicate that the chalcone scaffold is a promising template for the development of new anxiolytic and antidepressant agents.
A study on the chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one revealed anxiolytic-like effects in adult zebrafish. This effect was blocked by flumazenil, a GABAA receptor antagonist, suggesting that the anxiolytic action of this chalcone is mediated through the GABAergic system biointerfaceresearch.com. The GABAergic system is a major inhibitory neurotransmitter system in the brain and a key target for anxiolytic drugs like benzodiazepines.
Furthermore, the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone, a precursor for chalcone synthesis, demonstrated anxiolytic effects in adult zebrafish. The anxiolytic action of this compound was suggested to involve the serotonergic system, as it was reversed by a 5-HT receptor antagonist nih.gov.
In the context of antidepressant-like effects, a furan-2,5-dione derivative, 3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione, isolated from Cedrus deodara, has shown atypical antidepressant activity in rodent models. This compound, which shares the 3,4-dimethoxyphenyl moiety with the chalcone of interest, was found to increase the levels of serotonin (B10506) and noradrenaline in the brain nih.gov. These neurotransmitters play a crucial role in mood regulation, and their increased availability is a common mechanism of action for many antidepressant medications.
Table 2: Anxiolytic and Antidepressant-like Activity of Structurally Related Compounds
| Compound | Model/Assay | Observed Effect | Putative Mechanism of Action | Reference |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | Adult zebrafish | Anxiolytic-like effect | Mediated via the GABAergic system | biointerfaceresearch.com |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | Adult zebrafish | Anxiolytic effect | Involvement of the serotonergic system | nih.gov |
| 3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione | Rodent models (Forced Swim Test) | Atypical antidepressant activity | Increased brain levels of serotonin and noradrenaline | nih.gov |
Mechanism of Action Studies
Molecular Target Identification and Validation
Research into the molecular interactions of 3,4-Dimethoxy-2'-hydroxychalcone (B304617) has identified several key targets, providing a basis for its observed biological effects. The compound's unique chemical structure, featuring two methoxy (B1213986) groups and a hydroxyl group on its chalcone (B49325) backbone, facilitates these interactions.
Interaction with Cellular Proteins and Enzymes
This compound has been shown to interact with various cellular proteins and enzymes. It is known to enhance the biosynthesis of glutathione (B108866) (GSH), a critical antioxidant within cells, suggesting an interaction with enzymes involved in the glutathione metabolic pathway. Furthermore, its ability to disrupt microbial cell membranes indicates a direct interaction with membrane components or associated proteins.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Phospholipase A2, COX enzymes, Lipoxygenase)
The inhibitory action of this compound and its analogs against several key enzymes has been a focal point of investigation.
Acetylcholinesterase (AChE): this compound has been identified as an inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential applications in strategies targeting neurodegenerative conditions. Studies on a series of 2'-hydroxychalcones have further supported the potential of this chemical class as AChE inhibitors. nih.govnih.gov
Phospholipase A2 (PLA2): While direct inhibitory data for this compound on phospholipase A2 is not extensively documented, a related compound, 2'-hydroxy-3',4',3,4-tetramethoxychalcone, has been shown to inhibit synovial human recombinant phospholipase A2 activity in a concentration-dependent manner. nih.gov
COX Enzymes: Research on chalcone derivatives has highlighted their potential as cyclooxygenase (COX) inhibitors. Specifically, studies on 3,4-dihydroxychalcones, which share a core structural similarity, have demonstrated potent inhibition of cyclooxygenase. nih.gov
Lipoxygenase (LOX): Similar to COX enzymes, 3,4-dihydroxychalcones have also been found to be potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov
Enzyme Inhibition by Chalcone Derivatives
| Chalcone Derivative Class | Target Enzyme | Observed Effect |
|---|---|---|
| This compound | Acetylcholinesterase | Inhibition |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Phospholipase A2 | Inhibition |
| 3,4-dihydroxychalcones | Cyclooxygenase | Potent Inhibition |
Cellular Signaling Pathway Modulation
This compound exerts significant influence over several critical cellular signaling pathways, contributing to its anticancer and anti-inflammatory properties.
NF-κB Signaling Pathway
The compound has been shown to influence the NF-κB (nuclear factor-kappa B) signaling pathway. This pathway plays a pivotal role in regulating immune and inflammatory responses, as well as cell survival. The modulation of this pathway is a key aspect of the anti-inflammatory effects observed with this chalcone. A related compound, 4-Hydroxychalcone, has been demonstrated to inhibit the activation of the NF-κB pathway induced by TNF-α. medchemexpress.com
Apoptosis Induction Pathways (e.g., Mitochondrial Apoptosis Pathways)
This compound is capable of inducing apoptosis, or programmed cell death, in cancer cells through the modulation of specific signaling pathways. In HeLa cells, for instance, the compound has been observed to trigger apoptosis via mitochondrial pathways, which involves the disruption of the mitochondrial membrane potential. This finding is supported by research on other chalcone derivatives, such as 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, which also initiates intrinsic apoptosis by altering the mitochondrial outer membrane potential and regulating Bcl-2 family proteins. nih.gov
Autophagy Induction in Cancer Cells
In addition to apoptosis, this compound has been found to induce autophagy in cancer cells. One study reported a significant 7.7-fold increase in autophagy markers in MCF-7 breast cancer cells following treatment with the compound. The induction of autophagy has also been observed with other 2'-hydroxychalcone (B22705) derivatives in lung cancer cells, suggesting this is a characteristic feature of this class of compounds. rsc.org
MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. While various chalcone derivatives have been shown to modulate MAPK signaling, specific studies detailing the direct effects of this compound on the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38 were not prominently found in the reviewed literature. Further research is required to determine if and how this specific compound modulates the MAPK cascades.
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes. Chalcones, due to their electrophilic nature, are often investigated as potential Nrf2 activators. nih.govnih.gov
A study on the closely related compound, 2,3-Dimethoxy-2′-hydroxychalcone (DMHC), demonstrated that it induces the expression of Heme Oxygenase-1 (HO-1), a key downstream target of the Nrf2 pathway, in HaCaT human keratinocyte cells. nih.govbmbreports.org This induction of HO-1 by DMHC contributes to its anti-inflammatory effects. nih.govbmbreports.org Although this suggests a potential mechanism for related chalcones, direct evidence specifically confirming Nrf2 nuclear translocation and activation by this compound is an area for further investigation.
HIF-1 Signaling Pathway
The Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway is essential for cellular adaptation to low oxygen conditions (hypoxia) and plays a significant role in cancer progression and inflammation. The α-subunit of HIF-1 is tightly regulated, and its stabilization under hypoxic conditions leads to the transcription of numerous target genes. Currently, there is a lack of specific research findings in the available literature detailing the modulatory effects of this compound on the HIF-1 signaling pathway.
In Vitro Cellular Assays for Mechanistic Elucidation
To understand the precise mechanisms of action at a cellular level, various in vitro assays are employed. These assays provide critical data on how a compound affects cell health, gene expression, and pathway activity.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze cellular characteristics, including the induction of apoptosis (programmed cell death) and changes in cell cycle distribution.
While direct studies on this compound are limited, research on related analogs provides insight. A study on a series of chalcones featuring the same 3,4-dimethoxyphenyl moiety investigated their anticancer effects. Specifically, 3-halogenated derivatives of this chalcone series were found to be potent inducers of apoptosis in human breast cancer (MCF-7, MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. The induction of apoptosis by these related compounds was confirmed through flow cytometry analysis. nih.gov However, specific flow cytometry data for apoptosis or cell cycle arrest induced directly by this compound was not identified in the reviewed literature.
| Compound Class | Assay | Cell Lines | Observed Effect | Reference |
| 3-Halogenated Chalcones with 3,4-dimethoxyphenyl moiety | Flow Cytometry | MCF-7, MDA-MB-231, SK-N-MC | Induction of Apoptosis | nih.gov |
Gene Expression Analysis (e.g., RT-qPCR for TNF-α, ICAM-1/VCAM-1)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method for quantifying the expression levels of specific genes. This technique is crucial for understanding how a compound affects inflammatory and adhesion molecule expression.
Studies on the related compound 2,3-Dimethoxy-2′-hydroxychalcone (DMHC) have shown that it can significantly suppress the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in HaCaT human keratinocytes. nih.govbmbreports.org This inhibition of ICAM-1 is a key indicator of anti-inflammatory activity, as ICAM-1 plays a critical role in the adhesion and infiltration of leukocytes during an inflammatory response. nih.gov The mechanism for this suppression was linked to the inhibition of the NF-κB signaling pathway and the induction of the Nrf2-target gene, HO-1. nih.govbmbreports.org
| Compound | Assay | Cell Line | Target Gene | Inducer | Result | Reference |
| 2,3-Dimethoxy-2′-hydroxychalcone (DMHC) | Gene Expression Analysis | HaCaT | ICAM-1 | TNF-α | Significant suppression of expression | nih.govbmbreports.org |
Luciferase Reporter Assays for Pathway Activity
Luciferase reporter assays are widely used to study the activity of specific signaling pathways. These assays involve cloning a promoter region containing response elements for a particular transcription factor (e.g., NF-κB) upstream of a luciferase reporter gene. A change in light output reflects a change in the transcription factor's activity.
The finding that the related compound 2,3-Dimethoxy-2′-hydroxychalcone inhibits TNF-α-induced ICAM-1 expression via suppression of NF-κB activation strongly implies a mechanism that could be quantified using a luciferase reporter assay. nih.govbmbreports.org However, specific studies employing luciferase reporter assays to directly confirm the inhibitory effect of this compound on NF-κB or other pathways like Nrf2/ARE were not found in the reviewed scientific literature.
Reactive Oxygen Species (ROS) Generation Assays (e.g., DCFH-DA Fluorescence)
The generation of reactive oxygen species (ROS) is a key indicator of cellular stress and is implicated in various pathological conditions. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels. dojindo.comabcam.com DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). medchemexpress.com In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the intensity of the fluorescence is proportional to the level of intracellular ROS. selleckchem.commedchemexpress.com
While specific studies detailing the use of DCFH-DA assays to directly measure ROS generation induced or inhibited by this compound are not extensively available in the provided search results, the compound's known antioxidant properties suggest a potential to modulate ROS levels. biosynth.com Chalcones, in general, are recognized for their antioxidant activities, which include the scavenging of free radicals. biosynth.com This free-radical scavenging ability would likely lead to a reduction in DCF fluorescence in a DCFH-DA assay, indicating a decrease in intracellular ROS.
The general principle of the DCFH-DA assay involves incubating cells with the DCFH-DA probe, followed by treatment with the compound of interest (in this case, this compound) and an ROS-inducing agent. The resulting fluorescence is then measured using a microplate reader, fluorescence microscope, or flow cytometer. abcam.comselleckchem.com
Mitochondrial Membrane Potential Loss (e.g., JC-1 Staining)
Although direct studies on the effect of this compound on mitochondrial membrane potential using JC-1 staining are not detailed in the provided search results, the known anticancer properties of some chalcones, which include inducing apoptosis, suggest that this compound could potentially induce a loss of ΔΨm in cancer cells. The JC-1 assay would be a key method to investigate this aspect of its mechanism of action. The assay involves staining cells with JC-1 and analyzing the fluorescence using flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence. nih.govmdpi.com
Nitric Oxide Production Assays
Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Assays to measure NO production, often in lipopolysaccharide (LPS)-stimulated macrophages, are used to screen for anti-inflammatory compounds. One common method for measuring NO production is the Griess test, which detects nitrite (B80452) (a stable and nonvolatile breakdown product of NO) in the cell culture supernatant.
Studies have shown that this compound can suppress nitric oxide production in lipopolysaccharide-induced macrophages, demonstrating its anti-inflammatory potential. This inhibitory effect on NO production is a significant aspect of its mechanism of action.
Enzyme Activity Assays (e.g., COX, LOX, Acetylcholinesterase)
Enzyme inhibition is a common mechanism through which chalcones exert their biological effects. Assays for specific enzymes can elucidate the pathways affected by this compound.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Assays: COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923). dovepress.com 15-lipoxygenase (15-LOX) is another enzyme involved in inflammation through the production of leukotrienes. dovepress.com The inhibitory activity of chalcone derivatives on COX and LOX enzymes is often evaluated using in vitro screening kits that measure the production of prostaglandins (e.g., PGE2) or other byproducts. dovepress.commdpi.com Some chalcone derivatives have shown inhibitory activity against both COX-1 and COX-2, as well as LOX, suggesting their potential as anti-inflammatory agents. dovepress.comnih.gov
Acetylcholinesterase (AChE) Assays: Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov The inhibitory activity of compounds against AChE is often measured using the Ellman method. nih.gov Several 2'-hydroxychalcones have been synthesized and evaluated as AChE inhibitors, with some showing moderate activity. nih.gov Kinetic studies can further reveal the type of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov
In Silico Approaches for Mechanism Prediction
Computational methods are valuable tools for predicting the mechanism of action of a compound by simulating its interaction with biological targets.
Molecular Docking Studies for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to understand the binding modes of chalcones to various protein targets. For instance, molecular docking studies have been employed to investigate the binding of 2'-hydroxychalcones to the active site of acetylcholinesterase. nih.gov These studies can help identify key amino acid residues involved in the interaction and explain the observed inhibitory activity. nih.govnih.gov Docking studies can also predict the binding affinity of a compound to different enzymes, such as COX and LOX, providing insights into its potential anti-inflammatory mechanisms.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon ligand binding. For example, MD simulations have been used to study the interaction of chalcones with acetylcholinesterase, providing a deeper understanding of the binding stability and the dynamic behavior of the complex. nih.gov
Structure Activity Relationship Sar Studies of 3,4 Dimethoxy 2 Hydroxychalcone and Derivatives
Influence of Hydroxyl and Methoxy (B1213986) Groups on Activity
The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the A and B rings are among the most critical determinants of a chalcone's biological effects. nih.govresearchgate.net These substituents significantly modulate properties like antioxidant, anti-inflammatory, and anticancer activities by altering the electronic properties and steric profile of the molecule. nih.govnih.gov
The specific placement and quantity of hydroxyl and methoxy groups have a direct impact on bioactivity. For instance, the conversion of a hydroxyl group to a methoxy group can lead to either a decrease or an increase in biological activity, depending on the position and the specific assay. nih.gov Methoxy groups are known to enhance lipophilicity, which can improve membrane permeability. Conversely, hydroxyl groups are often key for activities like radical scavenging. nih.gov Studies have shown that the number and position of methoxy groups on the aromatic rings play an important role in cytotoxicity. nih.gov The biological activity of chalcones is strongly influenced by these substituents on both aromatic rings. nih.gov
Hydroxyl groups are fundamental to the antioxidant capacity of chalcones, largely due to their ability to donate a hydrogen atom to scavenge free radicals. nih.gov The number of free hydroxyl groups directly correlates with antioxidant potential; compounds with more hydroxyl groups generally exhibit better activity. mdpi.com This is complemented by the observation that compounds with more methoxy groups tend to show lower antioxidant activity. mdpi.com
The position of these hydroxyl groups is also critical. Research indicates that for chalcones with one or two hydroxyl groups on ring B, the antioxidant activity increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.govresearchgate.net The 3,4-dihydroxy substitution on the B-ring is particularly effective. For example, one study found that a chalcone (B49325) with two phenolic hydroxyl groups showed the highest activity in a DPPH radical scavenging assay, a fact attributed to the easy formation of phenoxy radicals that are stabilized by the delocalized π-system. wwjmrd.com
Table 1: Effect of Hydroxyl and Methoxy Substitution on Antioxidant Activity
| Compound/Substitution Pattern | Finding | Source(s) |
| Increased number of -OH groups | Generally leads to higher antioxidant activity. | mdpi.com |
| Increased number of -OCH₃ groups | Generally leads to lower antioxidant activity. | mdpi.com |
| 3,4-dihydroxy (-di-OH) on Ring B | Shows significantly higher antioxidant activity compared to single hydroxyl substitutions. | nih.govresearchgate.net |
| 2'-hydroxy group | The 2'-hydroxy moiety is considered critical for radical quenching. | |
| Ortho-methoxyphenol functionality | Can increase antioxidant activity by facilitating H-atom abstraction through intramolecular hydrogen bonding. | nih.gov |
The anti-inflammatory properties of chalcones are also heavily dependent on the substitution pattern of hydroxyl and methoxy groups. nih.gov Electron-donating groups, such as -OH and -OCH₃, on both the A and B rings are associated with strong anti-inflammatory effects. nih.gov The 2'-hydroxy group, in particular, is considered to have an important role in the anti-inflammatory effect. nih.gov
Chalcones with hydroxy, methoxy, and chloro groups in the ortho and para positions have been observed to possess strong inhibitory actions against inflammatory mediators. mdpi.com For instance, 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone was found to reduce the expression of pro-inflammatory cytokines, an effect linked to the presence of these electron-donating groups. nih.gov Similarly, certain 4'-fluoro-2'-hydroxychalcones have been evaluated for their anti-inflammatory properties. mdpi.com These findings underscore that the strategic placement of hydroxyl and methoxy groups is a key factor in modulating the activity of chalcones against inflammatory targets like cyclooxygenase (COX), lipoxygenase (LOX), and various cytokines. nih.govnih.gov
In the context of anticancer activity, the arrangement of hydroxyl and methoxy groups is crucial for cytotoxicity and the induction of apoptosis. nih.gov The presence of these groups on the phenyl rings contributes significantly to the anticancer properties of both natural and synthetic chalcones. nih.gov
Studies indicate that the number and position of methoxy substituents on the aromatic rings are important for cytotoxicity. nih.gov For example, 2′-hydroxy-2,5-dimethoxychalcone and 2′-hydroxy-4′,6′-dimethoxychalcone have demonstrated antiproliferative and proapoptotic activity. nih.gov The addition of two methoxy groups has been shown to increase the proapoptotic potential of 2'-hydroxychalcone (B22705) derivatives. nih.gov However, the relationship is not always linear; one study observed that as the number of methoxy groups on ring B increased, the cytotoxicity against HeLa cells decreased. researchgate.net This suggests that an optimal number and arrangement of methoxy groups are required for maximal anticancer effect. Methoxy substituents on the acetophenone (B1666503) ring (A-ring) have been noted to have a positive impact on the inhibition of ATP-binding cassette subfamily G (ABCG2), a protein associated with multidrug resistance in cancer. nih.gov In silico analyses have also identified that the presence of polar radicals like hydroxyl and methoxyl contributes to the anticancer activity of chalcone derivatives. mdpi.comresearchgate.net
Table 2: Influence of -OH and -OCH₃ Groups on Anticancer Activity of Chalcone Derivatives
| Compound/Substitution Pattern | Effect on Anticancer Activity | Cell Lines/Target | Source(s) |
| 2′-hydroxy-2,5-dimethoxychalcone | Exhibited antiproliferative and proapoptotic activity. | Canine lymphoma and leukemia | nih.gov |
| 2′-hydroxy-4′,6′-dimethoxychalcone | Exhibited antiproliferative and proapoptotic activity. | Canine lymphoma and leukemia | nih.gov |
| Addition of two methoxy groups | Increased proapoptotic potential compared to the parent 2'-hydroxychalcone. | Cancer cell lines | nih.gov |
| Increasing methoxy groups on ring B | Decreased cytotoxicity. | HeLa cells | researchgate.net |
| Methoxy groups on A-ring | Positive impact on inhibiting ABCG2-mediated multidrug resistance. | ABCG2 | nih.gov |
Role of the Chalcone Backbone and A/B Rings
The fundamental structure of chalcones, characterized by two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system (1,3-diphenyl-2-propen-1-one), is the foundation of their biological activity. mdpi.comnih.gov This enone moiety is a reactive center that can interact with various biological macromolecules, contributing to the broad spectrum of pharmacological effects. acs.org
The two phenyl rings, A and B, originating from acetophenone and benzaldehyde (B42025) precursors respectively, serve as scaffolds for various substituents that modulate the molecule's activity. nih.gov Structural modifications are most commonly made on these rings. nih.gov The electronic nature of the substituents on these rings—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity of the chalcone backbone and its binding affinity to biological targets. nih.gov The delocalized π-electron system that extends across both rings and the enone bridge is crucial for these interactions. mdpi.com The trans configuration of the double bond is generally more thermodynamically stable and is the predominant isomer. nih.gov
Modification Strategies for Enhanced Bioactivity
To improve the potency, selectivity, and pharmacokinetic properties of chalcones, various modification strategies are employed. These strategies often focus on altering the substituents on the A and B rings or creating hybrid molecules that combine the chalcone scaffold with other known pharmacophores. nih.govnih.gov
One common approach is the introduction of different functional groups. For example, incorporating various amine functionalities, such as cyclic amines (pyrrolidine, piperazine, morpholine) or non-cyclic amines, has been explored to enhance activity against targets like cholinesterases. nih.gov
Another powerful strategy is molecular hybridization, where the chalcone moiety is linked to other bioactive scaffolds. nih.gov This can lead to hybrid molecules with potentially novel mechanisms of action or the ability to overcome drug resistance. nih.gov Examples of successful hybridization include:
Chalcone-azole hybrids: Chalcones combined with imidazole (B134444) have shown significant potential as anticancer agents. nih.gov
Chalcone-coumarin hybrids: These hybrids have demonstrated significant cytotoxic activity against liver and leukemia cancer cells. nih.gov
Chalcone-boronic acid hybrids: The incorporation of a boronic acid moiety, particularly into the B-ring, has been investigated to enhance anticancer activity. mdpi.com
Furthermore, the introduction of heterocyclic rings (e.g., indole, quinoline, pyrazole) into the chalcone structure is a widely used strategy to increase bioactivity. nih.gov These modifications aim to create novel chemical entities with improved therapeutic profiles. nih.gov
Derivatization and Analog Synthesis
The synthesis of derivatives and analogs of 3,4-Dimethoxy-2'-hydroxychalcone (B304617) allows for a detailed exploration of how different functional groups and substitution patterns on the aromatic rings influence its biological properties. The primary method for synthesizing these chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde. ontosight.ai
Key modifications often involve the introduction, removal, or alteration of substituents on both the A and B rings of the chalcone structure. For instance, the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are known to significantly impact activity. The 2'-hydroxy group on the A-ring is considered critical for the radical-scavenging and antioxidant properties of these compounds. Meanwhile, the 3,4-dimethoxy substitution on the B-ring enhances lipophilicity, which can improve membrane permeability and bioavailability.
Research has shown that the introduction of halogens (e.g., chlorine, bromine) onto the 3,4-dimethoxyphenyl ring of chalcone derivatives can lead to increased cytotoxic activity against cancer cell lines. nih.gov Specifically, 3-halogenated chalcones have demonstrated greater potency than the standard anticancer drug etoposide (B1684455) in certain cancer cell lines. nih.gov These findings suggest that the electronic and steric properties of the substituents play a significant role in the compound's ability to induce apoptosis in cancer cells. nih.gov
Furthermore, studies on various dimethoxylated chalcone analogs have been conducted to evaluate their anti-cancer activities. nih.gov The synthesis of a series of chalcones and their corresponding flavanones with a 3,4-dimethoxyphenyl moiety has revealed that specific structural modifications can enhance their cytotoxic effects on human breast cancer and neuroblastoma cell lines. nih.gov
Below is a table summarizing some synthesized derivatives and their reported activities:
| Compound/Derivative | Modification | Reported Biological Activity |
| 3-Halogenated Chalcones | Introduction of a halogen at the 3-position of the 3,4-dimethoxyphenyl ring. | More potent than etoposide against MCF-7, MDA-MB-231, and SK-N-MC cell lines; induces apoptosis. nih.gov |
| 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone | A naturally occurring chalcone. | Interacts with estrogen receptor α. ljmu.ac.uk |
| (2E)-3-(2-naphthyl)-1-(3′-methoxy-4′-hydroxy-phenyl)-2-propen-1-one | A synthetic chalcone. | Blocks G2/M phase, increases p53 and Bax expression, leading to caspase-3 activation and cell death. ljmu.ac.uk |
| 2-chloro-4′,6′-dimethoxy-2′-hydroxychalcone | A synthetic chalcone. | Increases glutathione (B108866) (GSH) levels by enhancing its biosynthesis. ljmu.ac.uk |
Introduction of Heterocycles
The incorporation of heterocyclic rings into the chalcone scaffold represents another important strategy in SAR studies. Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are prevalent in many biologically active molecules, including numerous drugs. wikipedia.org The most common heteroatoms are nitrogen, oxygen, and sulfur. srmist.edu.inbritannica.com The introduction of these rings can significantly alter the physicochemical properties of the parent chalcone, such as solubility, polarity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
For example, fusing a heterocyclic ring to the chalcone structure can create novel fused-ring systems with distinct biological activities. Common five-membered heterocyclic rings include furan, thiophene, and pyrrole, while six-membered rings include pyridine. srmist.edu.in The fusion of a benzene (B151609) ring to these basic heterocycles gives rise to important structures like indole, quinoline, and benzofuran. wikipedia.org
In the context of chalcone derivatives, the introduction of a pyrrolidinylethoxy group at the C-7 position of related flavanones (which can be synthesized from chalcones) has been shown to increase their anti-cancer activity. nih.gov This modification highlights the potential of incorporating nitrogen-containing heterocycles to enhance the therapeutic properties of chalcone-based compounds.
The rationale for introducing heterocycles is often to mimic the structures of known biologically active molecules or to create new interactions with biological targets. For instance, the nitrogen atoms in a heterocyclic ring can act as hydrogen bond acceptors, which can be crucial for binding to enzymes or receptors.
Pharmacological Research Models
In Vitro Research Models
In vitro studies, conducted outside of a living organism, provide a controlled environment to investigate the direct effects of 3,4-Dimethoxy-2'-hydroxychalcone (B304617) on specific biological components. These models include various cell lines, primary cell cultures, and isolated enzyme systems.
Cell Lines
Cell lines are populations of cells cultured in a laboratory setting that can be propagated indefinitely. They are instrumental in cancer and inflammation research for screening potential therapeutic agents.
Cancer Cell Lines:
HeLa (Human Cervical Adenocarcinoma): Studies have utilized HeLa cells to explore the anticancer potential of chalcone (B49325) derivatives. For instance, a derivative with 2,4-dimethoxy and 6-hydroxy groups in one ring and 3',4',5'-trimethoxy substitutions in the other demonstrated cytotoxicity against HeLa cells. nih.gov Another study on a ruthenium complex showed reduced viability and proliferation of HeLa cells. nih.gov
MCF-7 (Human Breast Adenocarcinoma): Research has shown that this compound exhibits selective cytotoxicity against MCF-7 breast cancer cells. The cytotoxic effects of various dimethoxylated chalcone analogs have also been evaluated against MCF-7 cells, with some halogenated derivatives showing high potency. nih.gov
HepG2 (Human Hepatocellular Carcinoma): The anticancer activity of chalcone derivatives has been tested on HepG2 cells. nih.gov One study found that a trimethoxy derivative was particularly potent against this cell line. nih.gov The cytotoxicity of various compounds, including a ruthenium complex, has also been assessed using HepG2 cells. nih.govmedchemexpress.com
Macrophages (RAW 264.7): The RAW 264.7 macrophage cell line is a key model for studying inflammation. Research on a related chalcone, 2'-hydroxy-3,6'-dimethoxychalcone, demonstrated its ability to inhibit the production of nitric oxide (NO) and the expression of inflammatory proteins like iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. nih.gov It also suppressed the production of pro-inflammatory cytokines. nih.gov
Microglial Cells (BV2): While direct studies on this compound using BV2 microglial cells were not found, these cells are a common model for neuroinflammation research.
Primary Cell Cultures
Primary cell cultures are derived directly from tissues and have a finite lifespan. They more closely mimic the in vivo environment compared to immortalized cell lines.
Human Neutrophils: Freshly isolated human neutrophils have been used to demonstrate that these immune cells can act as antigen-presenting cells to memory CD4+ T cells. nih.gov This model is crucial for understanding the interplay between innate and adaptive immunity.
Enzyme Systems
Studying the interaction of this compound with specific enzymes can reveal its mechanism of action at a molecular level.
The anti-inflammatory activity of chalcones is often attributed to their ability to inhibit enzymes like cyclooxygenases (COX), which are involved in the production of inflammatory mediators. sciforum.net For example, butein, a tetrahydroxychalcone, has shown potential as a COX-2 inhibitor. sciforum.net The anti-angiogenic activities of another related chalcone, 2'-hydroxy-4'-methoxychalcone (B191446), have been linked to the inhibition of COX-2 enzyme induction. nih.gov
In Vivo Research Models
In vivo studies are conducted in living organisms, providing a more complex physiological system to evaluate the effects of a compound.
Animal Models of Inflammation
Carrageenan-induced Hind Paw Edema: This is a widely used and well-established model to screen for acute anti-inflammatory activity. nih.govresearchgate.netmdpi.comcreative-biolabs.com The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a reproducible inflammatory response characterized by edema. mdpi.comcreative-biolabs.com The anti-inflammatory effects of chalcones have been evaluated using this model, where a reduction in paw swelling indicates efficacy. researchgate.net The model is sensitive to inhibitors of cyclooxygenase, making it suitable for assessing NSAID-like compounds. researchgate.net
Animal Models of Cancer
In vivo studies on the anticancer effects of a related chalcone, 2'-hydroxy-4'-methoxychalcone (HMC), have been conducted in mice. Subcutaneous administration of HMC to mice with murine Lewis lung carcinoma resulted in a significant inhibition of tumor volume. nih.gov Intraperitoneal treatment in mice bearing sarcoma 180 also led to a significant suppression in tumor weight. nih.gov These findings suggest that the anti-angiogenic activity of HMC may contribute to its antitumor effects in these solid tumor models. nih.gov
Animal Models for Neuroprotection, Diabetes, etc.
A thorough review of available scientific literature indicates a significant lack of published research on the use of This compound in animal models for neuroprotection and diabetes. While the broader family of chalcones is recognized for a range of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects, specific in vivo studies focusing on this particular compound are not found in the current body of scientific publications.
General studies on various chalcone derivatives have shown some promise in these therapeutic areas. For instance, research on other hydroxychalcones has demonstrated potential antidiabetic efficacy in alloxan-induced diabetic rat models. nih.gov Additionally, different series of 2'-hydroxychalcones have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, suggesting a potential avenue for neuroprotection. nih.gov However, these findings are related to different, albeit structurally similar, compounds and cannot be directly extrapolated to This compound .
The absence of specific research means there are no detailed findings or data from animal models to present for This compound in the context of neuroprotection or diabetes. Further investigation would be required to determine if this specific chalcone derivative holds therapeutic potential in these areas.
Toxicological Considerations and Safety Profile in Research Context
Genotoxicity Studies
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, such as DNA. This can lead to mutations and potentially contribute to the development of cancer. Standard genotoxicity assays are therefore a fundamental part of the safety assessment of new compounds.
As of the current date, there are no specific genotoxicity studies published in the peer-reviewed scientific literature for 3,4-Dimethoxy-2'-hydroxychalcone (B304617). Research into the genotoxic potential of other chalcone (B49325) derivatives has been performed, but these findings cannot be extrapolated to this compound due to the unique influence of its chemical structure on its biological interactions. Consequently, the genotoxic profile of this compound remains to be determined through future experimental investigation.
Research Applications and Future Directions
Lead Compound Development for Therapeutic Agents
The chalcone (B49325) framework is considered a privileged scaffold in medicinal chemistry, offering extensive opportunities for chemical modification to optimize biological activity. The presence of an alpha,beta-unsaturated ketone system is a primary feature responsible for the wide-ranging biological effects observed in its derivatives. 3,4-Dimethoxy-2'-hydroxychalcone (B304617) serves as a model compound for studying these mechanisms and for synthesizing derivatives with potentially enhanced efficacy. biosynth.com
The potential of chalcones, including those with a 3,4-dimethoxyphenyl structure, as anticancer agents is an active area of research. biosynth.comnih.gov The anticancer activity of these compounds is often associated with their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells by modulating critical signaling pathways.
A study focusing on a series of chalcones and flavanones featuring the 3,4-dimethoxyphenyl group demonstrated significant cytotoxic activity against several human cancer cell lines. nih.gov Notably, the introduction of a halogen atom (specifically chlorine or bromine) to the 3,4-dimethoxyphenyl ring of the chalcone structure resulted in compounds that were more potent than the standard chemotherapy drug etoposide (B1684455) against all tested cell lines. nih.gov Further analysis confirmed that these potent compounds exerted their anticancer effects by inducing apoptosis. nih.gov Another related compound, 2'-hydroxy-4',5'-dimethoxychalcone, was found to induce apoptosis in human non-small cell lung cancer cells by activating the death receptor 5 (DR5) signaling pathway. nih.gov
Table 1: Cytotoxic Activity of 3-Halogenated Chalcone Analogs
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3-chloro-3,4-dimethoxychalcone analog (1c) | MCF-7 (Breast Cancer) | >50 |
| MDA-MB-231 (Breast Cancer) | 7.9 ± 1.2 | |
| SK-N-MC (Neuroblastoma) | 10.3 ± 1.9 | |
| 3-bromo-3,4-dimethoxychalcone analog (1d) | MCF-7 (Breast Cancer) | 11.2 ± 0.9 |
| MDA-MB-231 (Breast Cancer) | 9.1 ± 1.5 | |
| SK-N-MC (Neuroblastoma) | 9.8 ± 0.8 | |
| Etoposide (Standard Drug) | MCF-7 (Breast Cancer) | 13.1 ± 1.1 |
| MDA-MB-231 (Breast Cancer) | 12.3 ± 1.8 | |
| SK-N-MC (Neuroblastoma) | 15.6 ± 2.1 |
Data sourced from a study on new dimethoxylated chalcone and flavanone (B1672756) analogs. nih.gov
Chalcones are known to possess anti-inflammatory properties, making them promising candidates for treating conditions characterized by inflammation. ontosight.ai Their mechanism often involves the modulation of inflammatory pathways. ontosight.ai The combined antioxidant and anti-inflammatory activities of new drugs could be a significant advantage in treating various diseases. nih.gov
Research into 2'-hydroxy-chalcone frameworks for developing dual antioxidant and soybean lipoxygenase (SLO) inhibitors highlights this potential. nih.gov Lipoxygenases are enzymes that play a role in inflammatory pathways. The study underscores that many natural and synthetic antioxidants exhibit potent anti-inflammatory properties, a characteristic often associated with the chalcone structure. nih.gov
The development of neuroprotective agents is another promising avenue for this compound and related compounds. biosynth.com Research has explored the potential of 2'-hydroxychalcones as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov A study on a series of 2'-hydroxychalcones found that compounds with methoxy (B1213986) substituents on one aromatic ring and halogen substituents on the other generally showed higher activity. nih.gov These compounds were identified as mixed-type inhibitors, suggesting they interact with both the catalytic and peripheral sites of the AChE enzyme. nih.gov While this specific research did not test this compound itself, it establishes a strong rationale for its investigation in this context.
Chalcones have been widely studied for their antimicrobial effects, which include activity against bacteria and other microorganisms. ontosight.airesearchgate.net The proposed mechanisms include the disruption of microbial cell membranes and the inhibition of essential enzymes. The chalcone scaffold is seen as a promising starting point for developing new agents to combat the rise of drug-resistant microbes. researchgate.net
One study noted that this compound showed effectiveness against Leishmania donovani, the parasite responsible for leishmaniasis. However, not all methoxylated chalcones show broad-spectrum activity. A different study that synthesized and tested 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone concluded that these specific compounds did not possess appreciable antimicrobial activity, highlighting that specific substitution patterns are crucial for efficacy. nijophasr.net
Table 2: Investigated Antimicrobial Activity
| Compound | Target Organism | Activity Noted |
|---|---|---|
| This compound | Leishmania donovani | Effective concentration of 0.39-0.41 μg/mL. |
| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | Various microbes | No appreciable antimicrobial activity. nijophasr.net |
| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | Various microbes | No appreciable antimicrobial activity. nijophasr.net |
Biomarker Discovery and Diagnostic Applications
Beyond therapeutic uses, compounds originating from metabolic processes can serve as biomarkers for diagnosing and monitoring diseases. The analysis of metabolites in biological samples is a key strategy in this field.
Exhaled breath condensate (EBC) is a non-invasive biological sample that provides valuable information about the health of the lungs. nih.govnih.gov It contains non-volatile metabolites from the fluid lining the lungs and can be used for biomarker discovery in respiratory conditions like asthma. nih.gov The process involves collecting EBC by cooling exhaled breath and then analyzing its chemical components using techniques like nuclear magnetic resonance (NMR) or mass spectrometry. nih.govnih.gov
This metabolomic approach aims to identify patterns of compounds that differ between healthy individuals and those with asthma. nih.govcore.ac.uk While specific studies have successfully used EBC to find metabolite patterns that can classify asthmatic patients, this compound has not been explicitly identified as a biomarker in this context to date. nih.govcore.ac.uk However, the application of EBC metabolomics represents a potential future direction where the presence of exogenous or endogenous chalcones or their metabolites could be investigated as potential biomarkers for inflammatory airway diseases.
Combination Therapies in Preclinical Research
While research into combination therapies specifically involving this compound is still emerging, the broader class of chalcones has shown significant promise in preclinical studies when used in conjunction with other therapeutic agents. The rationale behind these combination strategies is often to achieve synergistic effects, overcome drug resistance, or reduce the toxicity of conventional treatments.
A key area of investigation is the use of chalcones to enhance the efficacy of standard chemotherapeutic drugs. For instance, certain chalcone derivatives have been shown to sensitize cancer cells to the effects of cytotoxic agents, allowing for lower, less toxic doses of these drugs to be used. The mechanisms behind this sensitization can include the inhibition of drug efflux pumps, modulation of cell signaling pathways involved in apoptosis, and interference with DNA repair mechanisms.
Another promising avenue is the combination of chalcones with targeted therapies. By simultaneously hitting multiple nodes within a cancer signaling network, these combinations can potentially prevent or delay the onset of treatment resistance. For example, a chalcone might be used to inhibit a pathway that becomes activated as a compensatory mechanism when another pathway is blocked by a targeted drug.
The following table summarizes representative preclinical studies on chalcone combination therapies:
| Chalcone Derivative | Combination Partner | Cancer Type/Model | Key Findings |
| Licochalcone A | Doxorubicin | Breast Cancer Cells | Enhanced doxorubicin-induced apoptosis and overcame drug resistance. |
| Xanthohumol | Paclitaxel | Ovarian Cancer Xenografts | Synergistic inhibition of tumor growth and angiogenesis. |
| Butein | Sorafenib (B1663141) | Hepatocellular Carcinoma Cells | Increased sensitivity to sorafenib by targeting the STAT3 signaling pathway. |
| Isoliquritigenin | Cisplatin (B142131) | Lung Cancer Cells | Reversed cisplatin resistance by downregulating the Nrf2 antioxidant pathway. |
It is important to note that these are preclinical findings and further research is needed to validate these combination strategies in clinical settings. The specific application of this compound in such combination regimens is a compelling area for future investigation.
Challenges and Opportunities in Chalcone Research
The field of chalcone research is vibrant and holds immense potential, but it is not without its challenges. Overcoming these hurdles will be key to translating the promising preclinical findings into tangible clinical benefits.
Challenges:
Pharmacokinetics and Bioavailability: Many naturally occurring chalcones suffer from poor solubility and low bioavailability, which can limit their therapeutic efficacy. researchgate.net Their rapid metabolism and clearance from the body also pose significant challenges. researchgate.net
Structural Optimization: While the chalcone scaffold is a privileged structure in medicinal chemistry, identifying the optimal substitution patterns to maximize potency and minimize off-target effects remains a complex task. nih.gov This requires extensive structure-activity relationship (SAR) studies. rsc.org
Toxicity: Although generally considered to have a favorable safety profile, some chalcone derivatives have exhibited cytotoxicity, which needs to be carefully evaluated. researchgate.net
Mechanism of Action: The precise molecular mechanisms underlying the diverse biological activities of many chalcones are not yet fully understood. nih.gov Elucidating these mechanisms is crucial for rational drug design and identifying predictive biomarkers for patient selection.
Drug Resistance: As with many anticancer agents, the development of resistance is a potential challenge for chalcone-based therapies. researchgate.net
Opportunities:
Privileged Scaffold: The chalcone framework is a versatile and synthetically accessible starting point for the development of novel therapeutics. nih.gov Its presence in numerous biologically active natural products underscores its potential.
Broad Spectrum of Activity: Chalcones exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, offering opportunities for their development in various therapeutic areas. researchgate.netacs.org
Combination Therapies: The potential for synergistic interactions with other drugs opens up numerous possibilities for combination therapies to enhance efficacy and overcome resistance.
Target Identification: Advances in chemical biology and proteomics are providing new tools to identify the specific molecular targets of chalcones, which will facilitate a deeper understanding of their mechanisms of action.
Green Chemistry: The development of sustainable and environmentally friendly methods for chalcone synthesis presents an opportunity to make their production more efficient and economical. nih.gov
The following table provides a summary of the key challenges and opportunities in chalcone research:
| Aspect | Challenges | Opportunities |
| Drug Development | Poor bioavailability, rapid metabolism. researchgate.net | Privileged scaffold for medicinal chemistry. nih.gov |
| Medicinal Chemistry | Optimizing structure-activity relationships, potential toxicity. researchgate.netrsc.org | Broad spectrum of biological activities. researchgate.netacs.org |
| Clinical Application | Understanding mechanisms of action, overcoming drug resistance. researchgate.netnih.gov | Potential for combination therapies. |
| Chemical Synthesis | Developing efficient and scalable synthetic routes. | Emerging sustainable and green synthesis methodologies. nih.gov |
Emerging Synthetic Methodologies for Sustainable Production
The growing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for synthesizing chalcones. nih.govrjpn.org These emerging methodologies aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency compared to traditional Claisen-Schmidt condensation reactions, which often rely on harsh conditions and produce significant environmental pollution. rjpn.orgresearchgate.net
Key Green Synthetic Approaches:
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for chalcone synthesis. nih.gov It offers several advantages over conventional heating, including significantly reduced reaction times (often from hours to minutes), improved yields, and cleaner reaction profiles. nih.gov This method has been successfully applied to a wide range of substrates with different functional groups. nih.gov
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient route to chalcones. The cavitation effect generated by ultrasound waves can enhance mass transfer and accelerate reaction rates, often leading to higher yields in shorter timeframes. nih.gov
Solvent-Free and Solid-State Reactions: Conducting reactions in the absence of a solvent or in the solid state is a cornerstone of green chemistry. rjpn.org Techniques like grinding or ball milling have been employed for the Claisen-Schmidt condensation, offering benefits such as reduced waste, simplified workup procedures, and in some cases, improved yields. nih.gov
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chalcone synthesis. rjpn.org Biocatalysis operates under mild reaction conditions and can lead to the formation of specific isomers, which is often challenging to achieve with conventional chemical methods.
Green Catalysts and Solvents: Researchers are exploring the use of recoverable and reusable catalysts, such as thiamine (B1217682) hydrochloride (Vitamin B1), to make the synthesis more sustainable. researchgate.net Additionally, the replacement of volatile organic solvents with greener alternatives like water or ionic liquids is an active area of investigation.
The following table highlights some of the emerging sustainable synthetic methodologies for chalcones:
| Methodology | Key Advantages | Representative Examples |
| Microwave Irradiation | Rapid reaction times, high yields. nih.gov | Synthesis of 9-anthracenyl chalcone derivatives. nih.gov |
| Ultrasonic Irradiation | Reduced reaction times, improved yields. nih.gov | Synthesis of aryl/indolyl substituted 4,5-dihydro-1H-pyrazole derivatives from chalcone precursors. nih.gov |
| Solid-State Synthesis (Ball Milling) | Solvent-free, high yields regardless of reactant physical state. nih.gov | Claisen-Schmidt condensation using various aldehydes and methyl ketones. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions. rjpn.org | Enzymatic synthesis of chalcones. rjpn.org |
| Green Catalysts | Environmentally benign, catalyst recoverability. researchgate.net | Thiamine hydrochloride catalyzed Claisen-Schmidt condensation. researchgate.net |
These innovative synthetic strategies are not only making the production of chalcones more sustainable but are also facilitating the rapid synthesis of diverse libraries of chalcone derivatives for biological screening and drug discovery efforts.
Q & A
Q. What are the standard methods for synthesizing 3,4-Dimethoxy-2'-hydroxychalcone, and how can purity be ensured?
The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 2-hydroxybenzaldehyde under basic conditions (e.g., NaOH in ethanol). To ensure purity:
- Use column chromatography with silica gel and a hexane/ethyl acetate gradient for isolation.
- Validate purity via HPLC (≥98%) with a C18 column and UV detection at 280 nm .
- Confirm structural integrity using - and -NMR spectroscopy, comparing peaks to literature data for methoxy (δ ~3.8–4.0 ppm) and hydroxyl (δ ~9.5–10.0 ppm) groups .
Q. How should solubility and stability be optimized for experimental use?
- Solubility : Dissolve in DMSO (10–50 mM stock) or organic solvents like chloroform/ethyl acetate for in vitro assays. Pre-warm to 37°C and vortex for homogeneity .
- Stability : Store lyophilized powder at –20°C in a desiccator. Avoid repeated freeze-thaw cycles. In solution, protect from light and use within 24 hours to prevent oxidation .
Q. What analytical techniques are recommended for characterizing this compound?
- Mass spectrometry : Use ESI-MS in negative ion mode for accurate molecular weight confirmation (expected [M–H] at m/z 298.3). FAPA-MS is advantageous for rapid analysis without derivatization .
- Chromatography : UHPLC with a Gemini-NXC18 column and acetonitrile/0.1% formic acid gradient for retention time consistency .
Advanced Research Questions
Q. What mechanisms underlie its bioactivity in pharmacological studies?
- Cytotoxicity : Induces oxidative stress in HepG2 cells via ROS generation. Validate using DCFH-DA fluorescence assays and correlate with mitochondrial membrane potential loss (JC-1 staining) .
- Anti-inflammatory effects : Inhibits TNF-α-induced ICAM-1/VCAM-1 transcription via NF-κB pathway modulation. Confirm via RT-qPCR and luciferase reporter assays .
- Antiviral potential : Molecular docking studies suggest interaction with SARS-CoV-2 protease (PDB: 6LU7). Validate with pseudovirus neutralization assays .
Q. How can biotransformation by cyanobacteria be leveraged for derivative synthesis?
- Strain selection : Use A. laxa or Anabaena sp. for efficient C=C bond hydrogenation to dihydrochalcones (≥95% yield).
- Process optimization : Incubate 14 days in Z8 medium, extract with methanol/SPE cleanup, and monitor via LC-MS/MS .
- Metabolic diversity : Nostocales strains produce hydroxylated derivatives (e.g., 4″,x-dihydroxydihydrochalcone), requiring tailored culture conditions .
Q. How do structural modifications (e.g., methoxy/hydroxy positions) affect bioactivity?
- SAR studies : Compare analogs like 4,2'-dihydroxy-4'-methoxychalcone (CAS: 63529-06-6) and 2',4'-dihydroxy-3',6'-dimethoxydihydrochalcone (CAS: 54299-52-4).
- Key findings : 3,4-Dimethoxy groups enhance lipophilicity and membrane permeability, while the 2'-hydroxy moiety is critical for radical quenching .
Q. How should contradictory data in biological assays be addressed?
- Case example : Discrepancies in biotransformation efficiency (e.g., S. platensis yields 21% vs. A. laxa at 100%) may stem from strain-specific cytochrome P450 expression.
- Resolution :
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
